molecular formula C14H8Cl2N2O2 B14805611 Benzoyl chloride, 3,3'-azobis- CAS No. 15790-49-5

Benzoyl chloride, 3,3'-azobis-

Cat. No.: B14805611
CAS No.: 15790-49-5
M. Wt: 307.1 g/mol
InChI Key: XOKVIYGDSGKCHE-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,3’-azobis-: is an organochlorine compound with the molecular formula C14H8Cl2N2O2. It is a colorless, fuming liquid with an irritating odor. The compound consists of a benzene ring with an acyl chloride substituent and an azo group, making it a unique and versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzoyl chloride, 3,3’-azobis- typically involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoyl chloride, 3,3’-azobis- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: Benzoyl chloride, 3,3’-azobis- can participate in substitution reactions, where the acyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc and sodium borohydride are often used.

    Substitution: Reagents like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of benzoyl chloride, 3,3’-azobis-.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: Benzoyl chloride, 3,3’-azobis- is widely used as an initiator in radical polymerization reactions. It plays a crucial role in the synthesis of polymers and copolymers, which are essential in various industrial applications .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the creation of novel drugs with specific therapeutic properties.

Industry: In the industrial sector, benzoyl chloride, 3,3’-azobis- is employed in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways: Benzoyl chloride, 3,3’-azobis- exerts its effects through radical initiation. The azo group decomposes to form free radicals, which then initiate polymerization reactions. This mechanism is crucial in the formation of polymers and copolymers with desired properties .

Comparison with Similar Compounds

Uniqueness: Benzoyl chloride, 3,3’-azobis- stands out due to its unique combination of an acyl chloride group and an azo group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

15790-49-5

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

3-[(3-carbonochloridoylphenyl)diazenyl]benzoyl chloride

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-3-1-5-11(7-9)17-18-12-6-2-4-10(8-12)14(16)20/h1-8H

InChI Key

XOKVIYGDSGKCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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